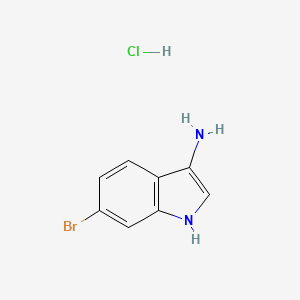

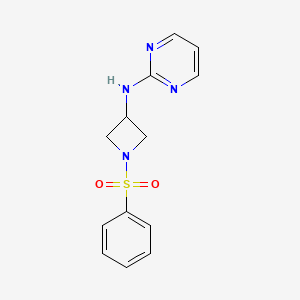

![molecular formula C18H19NO4S B3017977 (E)-N-[2-(1,3-苯并二氧杂-5-基)乙基]-2-(4-甲基苯基)乙烯磺酰胺 CAS No. 1424658-35-4](/img/structure/B3017977.png)

(E)-N-[2-(1,3-苯并二氧杂-5-基)乙基]-2-(4-甲基苯基)乙烯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of various sulfonamide derivatives has been a subject of interest due to their potential biological activities. In paper , a series of novel (E)-5-[(5-(2-arylvinyl)-1,3,4-oxadiazol-2-yl)]-4-chloro-2-R1-benzenesulfonamides and related compounds were synthesized. These compounds were designed to explore the structure-activity relationships of (E)-3-(5-styryl-1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives, which had shown promising in vitro anticancer activity in previous research. The synthesis involved creating a benzenesulfonamide scaffold with various 2-aryl-vinyl substituents to determine their influence on anti-tumor activity.

Similarly, paper describes the synthesis of N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide. The process included the reaction of 4-chlorobenzenesulfonyl chloride with different dimethyl substituted phenyl amines in a basic aqueous medium, followed by a reaction with electrophiles such as ethyl bromide or benzyl chloride in the presence of a base (NaH) and a polar aprotic solvent (DMF).

Molecular Structure Analysis

The molecular structure of these compounds is crucial for understanding their biological activity. In paper , the synthesized compounds, specifically 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinolinium 4-substituted benzenesulfonates, were characterized using various spectroscopic methods, including 1H NMR, UV-Vis, and FT-IR. Additionally, compound 3 was characterized by single-crystal X-ray diffraction, which revealed that it crystallized in the monoclinic space group with specific cell parameters. This detailed structural analysis is essential for correlating the molecular features with the observed biological activities.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these sulfonamide derivatives are typically nucleophilic substitution reactions where the sulfonyl chloride group reacts with an amine to form the sulfonamide bond. The subsequent reactions with electrophiles to introduce various substituents are also key to creating a diverse range of compounds for biological screening. The reactivity and selectivity of these reactions are influenced by the electronic and steric properties of the substituents on the aromatic rings, as well as the reaction conditions such as solvent and temperature.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting points, and stability, are influenced by their molecular structure. The presence of different substituents can significantly alter these properties, which in turn can affect the compounds' biological activity and pharmacokinetic profile. The nonlinear optical absorption properties of the synthesized compounds, as mentioned in paper , suggest potential applications in optical limiting, indicating that these compounds may have multifunctional uses beyond biological activity.

科学研究应用

合成和表征

已探索包括与“(E)-N-[2-(1,3-苯并二氧杂-5-基)乙基]-2-(4-甲基苯基)乙烯磺酰胺”结构相关的化合物的塞来昔布衍生物的合成和表征,以了解其作为抗炎、镇痛、抗氧化、抗癌和抗丙型肝炎病毒剂的潜力。例如,Küçükgüzel 等人(2013 年)的一项研究报告了通过多步反应过程合成新型 N-(3-取代芳基/烷基-4-氧代-1,3-噻唑烷-2-亚烷基)衍生物。对这些化合物的生物活性进行了评估,表明它们具有显着的抗炎和镇痛特性,而不会对肝脏、肾脏、结肠和大脑的组织造成损伤,而对照组或塞来昔布则会造成损伤。一些衍生物还显示出对 HCV NS5B RdRp 活性的适度抑制,表明具有潜在的抗病毒应用 (Ş. Küçükgüzel 等人,2013 年)。

抗菌活性

磺酰胺衍生物的抗菌活性已得到广泛研究。例如,Sarvaiya 等人(2019 年)合成了芳基偶氮吡唑嘧啶并环杂环化合物,并评估了它们对各种细菌和真菌的抗菌活性。通过分析和光谱研究实现了这些化合物的结构识别,突出了磺酰胺衍生物在靶向微生物病原体方面的多样性 (Nikulsinh Sarvaiya 等人,2019 年)。

抗癌和抗增殖活性

磺酰胺衍生物也因其抗癌和抗增殖活性而受到评估。Motavallizadeh 等人(2014 年)研究了几种新型 N-(9-氧代-9H-xanthen-4-基)苯磺酰胺衍生物作为针对一组肿瘤细胞系的潜在抗增殖剂。在合成的化合物中,特定的衍生物对人白血病和乳腺腺癌细胞的抗增殖活性高于多柔比星,表明这些化合物在开发新型抗癌剂方面的潜力 (Somayeh Motavallizadeh 等人,2014 年)。

属性

IUPAC Name |

(E)-N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-(4-methylphenyl)ethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4S/c1-14-2-4-15(5-3-14)9-11-24(20,21)19-10-8-16-6-7-17-18(12-16)23-13-22-17/h2-7,9,11-12,19H,8,10,13H2,1H3/b11-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSSYYOACBOOMQF-PKNBQFBNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)NCCC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCCC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-Chloro-1,3-oxazol-4-yl)methyl]but-2-ynamide](/img/structure/B3017897.png)

![N-(4-butylphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3017899.png)

![N-(4-methylcyclohexyl)-2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3017900.png)

![Methyl 2-[(5-cyclopropyl-2-methylpyrazol-3-yl)amino]acetate](/img/structure/B3017902.png)

amine hydrochloride](/img/structure/B3017905.png)

![2-{[5-(Diethylsulfamoyl)-2-methylphenyl]carbamoyl}benzoic acid](/img/structure/B3017906.png)

![2-Bromo-5-(7-oxabicyclo[2.2.1]heptan-2-yl)-1,3,4-thiadiazole](/img/structure/B3017909.png)

![(2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide](/img/structure/B3017916.png)